molecular formula C15H28O7 B8025045 tert-butyl methyl bis-PEG3-acid ester CAS No. 1951439-93-2

tert-butyl methyl bis-PEG3-acid ester

Cat. No.: B8025045
CAS No.: 1951439-93-2
M. Wt: 320.38 g/mol
InChI Key: SWGZZUJFRLYLKB-UHFFFAOYSA-N
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Description

tert-Butyl methyl bis-PEG3-acid ester: is a chemical compound with the molecular formula C15H28O7 and a molecular weight of 320.38 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl bis-PEG3-acid ester typically involves the esterification of polyethylene glycol (PEG) derivatives with tert-butyl and methyl groups. The reaction conditions often include the use of catalysts such as boron trifluoride etherate and anhydrous magnesium sulfate . The process may involve the use of tert-butanol and other reagents to achieve the desired esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl bis-PEG3-acid ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl bis-PEG2-acid ester
  • Methyl bis-PEG4-acid ester
  • tert-Butyl bis-PEG5-acid ester

Comparison: tert-Butyl methyl bis-PEG3-acid ester is unique due to its specific PEG chain length and the presence of both tert-butyl and methyl groups. This combination provides a balance of hydrophobicity and hydrophilicity , making it particularly useful in applications requiring amphiphilic properties .

Properties

IUPAC Name

methyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-15(2,3)22-14(17)6-8-20-10-12-21-11-9-19-7-5-13(16)18-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZZUJFRLYLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146651
Record name 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-93-2
Record name 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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